Nicotinate
Overview
Description
Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Scientific Research Applications
Neuronal Nicotinic Acetylcholine Receptors
Nicotinate exerts most of its effects in the brain through neuronal nicotinic acetylcholine receptors. The conformational complexity of receptor subunits in different brain areas contributes to the complex responses to nicotinic agonists (Heishman et al., 1997).
Role in Skin Diseases
Nicotinamide, a form of this compound, is studied for its application in treating various skin diseases, including acne vulgaris, melasma, atopic dermatitis, and rosacea (Rolfe, 2014).
Cellular Energy Metabolism
Nicotinamide participates in cellular energy metabolism, impacting normal physiology, oxidative stress, and pathways tied to cellular survival and death. It has applications in treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
G Protein-Coupled Receptor Signaling
Nicotinic acid and nicotinamide can activate G protein-coupled receptor (GPER)-mediated signaling, influencing biological actions like proliferation and migration in cancer cells (Santolla et al., 2014).
Cosmetic Ingredient
As a cosmetic ingredient, nicotinamide acts as an antioxidant and has potential uses in treating and preventing several skin diseases (Otte et al., 2005).
Medication Development for Nicotine Addiction
Research on this compound also encompasses medication development for nicotine dependence, focusing on novel compounds, pharmacogenetic trials, and understanding the mechanisms of efficacious medications (Morgan et al., 2010).
Transport by Organic Anion Transporters
This compound's role as a lipid-lowering agent involves its transport by human organic anion transporters of the SLC22 family, crucial for understanding drug interactions (He et al., 2006).
Enhancement of Peripheral Blood Collection
Methyl this compound solution can enhance peripheral blood collection, presenting a method for improving blood sample collection in certain medical contexts (Zhu et al., 2022).
Stem Cell Applications
Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, offering potential in stem cell applications and disease treatments (Meng et al., 2018).
Transfer Across Blood-Retinal Barrier
This compound's transfer into the retina across the blood-retinal barrier is primarily via H(+)-coupled monocarboxylate transporters, important for understanding its ocular effects (Tachikawa et al., 2011).
Role in DNA Damage, Mutagenesis, and Repair
Nicotinamide influences cellular responses to genotoxicity, impacting mutagenesis and cancer formation, and plays a role in DNA repair and genomic stability (Surjana et al., 2010).
Properties
Molecular Formula |
C6H4NO2- |
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Molecular Weight |
122.1g/mol |
IUPAC Name |
pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1 |
InChI Key |
PVNIIMVLHYAWGP-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
Synonyms |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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